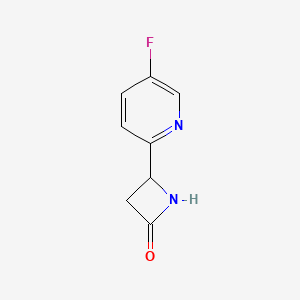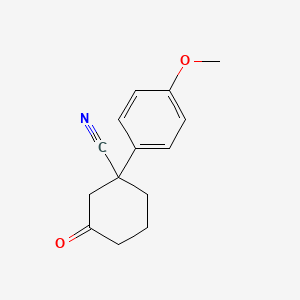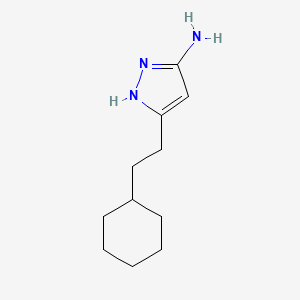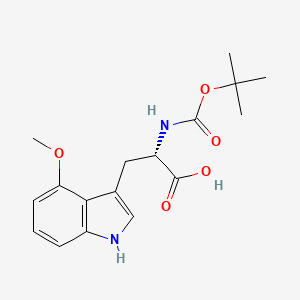
4-(5-Fluoropyridin-2-yl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Fluoropyridin-2-yl)azetidin-2-one is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a fluoropyridine moiety attached to an azetidinone ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyridin-2-yl)azetidin-2-one typically involves multi-step processes. One common method includes the reaction of 5-fluoropyridine-2-carboxylic acid with suitable reagents to form the corresponding acid chloride, which is then reacted with an azetidinone derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves scalable processes that ensure high yield and purity. These methods often employ cost-effective reagents and optimized reaction conditions to minimize production time and costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Fluoropyridin-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidinones .
Wissenschaftliche Forschungsanwendungen
4-(5-Fluoropyridin-2-yl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(5-Fluoropyridin-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In the context of cancer treatment, it has been shown to inhibit the growth of cancer cells by interfering with key signaling pathways and inducing apoptosis. The fluoropyridine moiety plays a crucial role in enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Chloropyridin-2-yl)azetidin-2-one
- 4-(5-Bromopyridin-2-yl)azetidin-2-one
- 4-(5-Methylpyridin-2-yl)azetidin-2-one
Uniqueness
4-(5-Fluoropyridin-2-yl)azetidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and enhanced biological activity. This makes it more effective in certain applications compared to its analogs .
Eigenschaften
Molekularformel |
C8H7FN2O |
|---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
4-(5-fluoropyridin-2-yl)azetidin-2-one |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-6(10-4-5)7-3-8(12)11-7/h1-2,4,7H,3H2,(H,11,12) |
InChI-Schlüssel |
SHDULJQEYJFWDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC1=O)C2=NC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13084975.png)


![4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13084990.png)



![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)
